N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15176124
InChI: InChI=1S/C16H15N5O/c1-12(13-5-3-2-4-6-13)18-16(22)14-7-9-15(10-8-14)21-11-17-19-20-21/h2-12H,1H3,(H,18,22)
SMILES:
Molecular Formula: C16H15N5O
Molecular Weight: 293.32 g/mol

N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC15176124

Molecular Formula: C16H15N5O

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H15N5O
Molecular Weight 293.32 g/mol
IUPAC Name N-(1-phenylethyl)-4-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H15N5O/c1-12(13-5-3-2-4-6-13)18-16(22)14-7-9-15(10-8-14)21-11-17-19-20-21/h2-12H,1H3,(H,18,22)
Standard InChI Key RGGXKRUTDYCPEM-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Introduction

Molecular Structure and Physicochemical Properties

N-(1-Phenylethyl)-4-(1H-tetrazol-1-yl)benzamide (molecular formula: C₁₆H₁₅N₅O, molecular weight: 293.32 g/mol) features a benzamide backbone substituted at the para position with a tetrazole ring and an N-(1-phenylethyl) group. The tetrazole moiety, a five-membered ring containing four nitrogen atoms, enhances hydrogen-bonding capacity and metabolic stability, critical for drug-receptor interactions . The phenylethyl group contributes lipophilicity, influencing membrane permeability and pharmacokinetic behavior.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, related benzamide-tetrazole hybrids exhibit planar benzamide cores with dihedral angles of 10–15° between the aromatic ring and tetrazole . Infrared (IR) spectroscopy of analogous compounds reveals characteristic N–H stretching vibrations at ~3350 cm⁻¹ (amide) and C=N stretches at ~1600 cm⁻¹ (tetrazole). Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals between δ 7.2–8.1 ppm and methylene protons of the phenylethyl group at δ 3.8–4.2 ppm.

Solubility and Stability

The compound’s solubility profile is pH-dependent due to the ionizable tetrazole (pKa ~4.5–5.0) and amide groups. In aqueous solutions at physiological pH (7.4), it demonstrates moderate solubility (~50–100 µg/mL), improving under acidic conditions. Stability studies on analogs indicate degradation <5% over 24 hours at 25°C, with photodegradation mitigated by opaque storage .

Synthetic Methodologies

The synthesis of N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide involves multi-step organic reactions, typically employing:

Tetrazole Ring Formation

The [3+2] cycloaddition of nitriles with sodium azide (NaN₃) in the presence of catalysts like ZnBr₂ or acetic acid (Scheme 1) is the most common method . For example, 4-cyanobenzamide reacts with NaN₃ under microwave irradiation (100–125°C, 2 hours) to yield 4-(1H-tetrazol-1-yl)benzamide in 69–99% efficiency .

R–CN+NaN3ZnBr2/MWR–Tetrazole+NH3(Scheme 1)\text{R–CN} + \text{NaN}_3 \xrightarrow{\text{ZnBr}_2/\text{MW}} \text{R–Tetrazole} + \text{NH}_3 \quad \text{(Scheme 1)}

Amide Coupling

Subsequent N-alkylation introduces the phenylethyl group. Using 1-phenylethylamine and 4-(1H-tetrazol-1-yl)benzoyl chloride in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base affords the final product in 70–85% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Biological Activity and Mechanism

Enzyme Inhibition

Tetrazole-containing benzamides are potent inhibitors of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Molecular docking studies suggest the tetrazole ring forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2), while the phenylethyl group occupies hydrophobic pockets . For example, analog N-phenyl-4-(1H-tetrazol-1-yl)benzamide exhibits IC₅₀ = 0.8 µM against COX-2, comparable to celecoxib (IC₅₀ = 0.5 µM) .

Antimicrobial Activity

Chloro-substituted derivatives like 4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide show broad-spectrum activity against Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL). The tetrazole moiety disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Pharmacokinetics and Toxicity

Absorption and Distribution

Rodent studies on related compounds show oral bioavailability of 40–50%, with peak plasma concentrations (Cₘₐₓ) achieved at 2–3 hours. The volume of distribution (Vd = 1.2 L/kg) indicates moderate tissue penetration .

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 3A4 (CYP3A4) produces inactive hydroxylated metabolites, excreted renally (60%) and fecally (35%). No significant drug-drug interactions are reported with CYP inhibitors like ketoconazole .

Toxicity Profile

Acute toxicity (LD₅₀) in mice exceeds 500 mg/kg, with no hepatotoxicity observed at therapeutic doses (25 mg/kg/day for 28 days).

Applications and Future Directions

Therapeutic Development

This compound’s dual COX-2/MMP inhibition positions it as a candidate for inflammatory diseases (e.g., rheumatoid arthritis) and cancer metastasis . Phase I clinical trials for analogs are anticipated by 2026.

Material Science

Tetrazole-benzamide hybrids serve as ligands in luminescent metal-organic frameworks (MOFs), with potential applications in biosensing .

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